6-(4-Chloro-phenyl)-3-pentyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine
Description
Properties
CAS No. |
86628-12-8 |
|---|---|
Molecular Formula |
C15H17ClN4S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C15H17ClN4S/c1-2-3-4-5-14-17-18-15-20(14)19-13(10-21-15)11-6-8-12(16)9-7-11/h6-9H,2-5,10H2,1H3 |
InChI Key |
OAOFIXBZYWKFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Route A: Acid-Catalyzed Cyclization
- Starting Materials: 2-hydrazinyl-6H-1,3,4-thiadiazine and ortho esters.
- Reaction Conditions: Acid catalysis under conventional heating.
- Mechanism: Annulation of the triazole ring onto the thiadiazole scaffold.
- Limitations: Limited substrate scope and moderate yields.
Route B: Cyclocondensation with Bielectrophiles
- Starting Materials: 4-amino-3-mercaptotriazoles and bielectrophiles such as phenacyl bromides or α-chloroacetylacetone.
- Reaction Conditions: Refluxing in ethanol or solvent-free conditions using mild catalysts (e.g., p-TsOH).
- Advantages: High diversity in substitutions at the 5-position of the triazole and excellent yields (85–97%).
Route C: Intermolecular Condensation
- Starting Materials: 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds.
- Reaction Conditions: Refluxing ethanol with triethylamine as a base.
- Features: Produces cis/trans isomers that can be characterized by NMR and X-ray crystallography.
Route D: Ring Transformation
- Starting Materials: Oxadiazole derivatives treated with phenacyl bromide followed by hydrazine hydrate.
- Reaction Conditions: Mild heating conditions.
- Outcome: Formation of triazolothiadiazine rings with regioselectivity.
Specific Synthesis of 6-(4-Chloro-phenyl)-3-pentyl Derivative
Methodology
The preparation of the specific derivative involves:
Reaction Scheme
$$
\text{Phenacyl Bromide} + \text{Triazole-Thiol} \xrightarrow{\text{Reflux in Ethanol}} \text{Triazolo[3,4-b]thiadiazine}
$$
One-Pot Catalyst-Free Synthesis
An efficient one-pot synthesis has been reported:
- Starting Materials: Dibenzoylacetylene and triazole derivatives.
- Reaction Conditions: Catalyst-free procedure at room temperature.
- Advantages:
Data Table: Comparison of Synthetic Routes
| Route | Starting Materials | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| A | Hydrazinyl-thiadiazine + ortho esters | Acid catalysis | Moderate | Simple setup |
| B | Triazole-thiol + phenacyl bromides | Reflux in ethanol | 85–97 | High diversity in substitutions |
| C | Arylideneamino-triazoles + α-halo compounds | Triethylamine in ethanol | High | Regioselective synthesis |
| D | Oxadiazole derivatives | Mild heating | High | Efficient ring transformation |
| One-Pot Catalyst-Free | Dibenzoylacetylene + triazoles | Room temperature catalyst-free | ~90 | Eco-friendly; rapid synthesis |
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolo-thiadiazine derivatives.
Substitution: Formation of substituted triazolo-thiadiazine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its pharmacological properties, particularly as an anti-inflammatory and antitumor agent.
Case Studies:
-
Antitumor Activity :
- A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazolo-thiadiazine derivatives, including the compound . It demonstrated promising cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for developing anticancer drugs .
- Anti-inflammatory Properties :
Agricultural Applications
The compound has also been studied for its potential use as a pesticide or herbicide.
Case Studies:
- Pesticidal Activity :
- Herbicidal Efficacy :
Material Science Applications
In material science, the compound's unique chemical structure has led to investigations into its use in creating novel materials.
Case Studies:
- Polymer Composites :
- Nanotechnology :
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anticonvulsant activity is believed to be mediated through the modulation of GABAergic neurotransmission and inhibition of voltage-gated sodium channels .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at C-3 and C-6 Positions
Key structural analogs differ in substituents at C-3 (alkyl/aryl) and C-6 (aryl/heteroaryl), influencing bioactivity and physicochemical properties.
Anticancer Potential
- p-Chlorophenyl Substitution : Compounds with a 4-chlorophenyl group at C-6 (e.g., 3-(4-chlorophenyl)-6-phenyl) demonstrated superior anticancer activity against NCI-60 cell lines compared to unsubstituted phenyl analogs. For example, compound 113h (C-6: 4-chlorophenyl) showed a mean growth inhibition of 45.44% , attributed to enhanced lipophilicity and target affinity .
- Pentyl Chain Impact : The target compound’s pentyl chain at C-3 may increase membrane permeability compared to shorter alkyl chains (e.g., ethyl or methyl), though specific data are pending .
Antibacterial and Antifungal Activity
- Methoxy vs. Chloro Substitution : Compounds with 4-methoxyphenyl groups (e.g., 6-(4-methoxyphenyl)-3-(5-methyl-1-phenylpyrazole)) exhibited 2–4× higher antibacterial activity against Staphylococcus aureus and Escherichia coli than ampicillin, likely due to improved electron-donating effects . In contrast, chloro substituents (electron-withdrawing) may favor anticancer over antimicrobial activity .
Key Research Findings and Gaps
SAR Trends :
- C-6 Aromatic Groups : Electron-withdrawing groups (e.g., Cl, Br) enhance anticancer activity, while electron-donating groups (e.g., OCH₃) improve antimicrobial effects .
- C-3 Alkyl Chains : Longer chains (e.g., pentyl) may improve bioavailability but require further toxicity studies .
Unanswered Questions :
- The target compound’s specific biological targets and in vivo efficacy remain uncharacterized.
- Comparative pharmacokinetic data (e.g., half-life, metabolic stability) for pentyl vs. shorter alkyl chains are lacking.
Biological Activity
6-(4-Chloro-phenyl)-3-pentyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.
Chemical Structure and Properties
- Molecular Formula : C15H17ClN4S
- CAS Number : 86628-12-8
- Chemical Structure : The compound features a triazole-thiadiazine core with a chloro-substituted phenyl group and a pentyl chain.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of suitable precursors like 4-amino-3-mercaptotriazoles with electrophiles such as phenacyl bromides. The reaction conditions often require solvents like ethyl acetate and may involve catalysts to enhance yields.
Antitumor Activity
Recent studies indicate that derivatives of triazolo-thiadiazines exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds were tested against various cancer cell lines including leukemia, lung cancer, colon cancer, and melanoma. The results demonstrated potent cytotoxic effects against multiple cancer types with IC50 values indicating effectiveness in inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-468 (Breast) | 5.0 | High |
| A549 (Lung) | 10.5 | Moderate |
| HCT116 (Colon) | 8.2 | High |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor:
- α-Glucosidase Inhibition : Recent findings suggest that certain derivatives of triazolo-thiadiazines can inhibit α-glucosidase activity in a mixed manner. This suggests potential applications in managing diabetes by controlling blood sugar levels .
Antimicrobial Activity
Compounds derived from this class have been evaluated for their antimicrobial properties:
- Fungal Inhibition : Some derivatives demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger, outperforming standard treatments like fluconazole .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
- Reactive Oxygen Species (ROS) : Increased ROS production leading to oxidative stress in tumor cells.
Case Studies
- Antitumor Efficacy Study : A comprehensive evaluation was conducted using the National Cancer Institute's panel of 60 tumor cell lines. The study highlighted that modifications in the side chains significantly affected the antitumor potency .
- Diabetes Management Research : A study focusing on α-glucosidase inhibitors revealed that specific modifications to the triazole ring enhanced inhibitory activity, suggesting structural optimization could lead to more effective antidiabetic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(4-chlorophenyl)-3-pentyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from 4-thioalkyl phenols or 4-amino-triazole-3-thiol derivatives. For example, 4-amino-5-(substituted phenyl)-4H-triazole-3-thiols react with phenacyl bromides under basic conditions (e.g., KOH) to form the thiadiazine ring . Ethyl chloroacetate and substituted phenoxy methyl groups are also used as intermediates in cyclization reactions .
Q. How is structural characterization performed for triazolo-thiadiazine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, Hoong-Kun Fun et al. (2012) resolved the crystal structure of a bromophenyl analog (monoclinic system, space group P) to confirm bond lengths (mean C–C = 0.012 Å) and dihedral angles . Complementary techniques include IR (to confirm thiadiazine C–S stretching at ~650 cm⁻¹) and elemental analysis .
Q. What biological activities are reported for triazolo-thiadiazine derivatives?
- Methodological Answer : Antibacterial activity is a key focus. Structure-activity relationship (SAR) studies show that electron-withdrawing substituents (e.g., 4-Cl, 4-Br) enhance activity against Staphylococcus aureus and Escherichia coli . Antifungal and anti-inflammatory properties are also explored via in vitro assays like agar diffusion and COX-2 inhibition .
Advanced Research Questions
Q. How can synthetic yields of triazolo-thiadiazines be optimized for complex substituents?
- Methodological Answer : Reaction conditions (solvent, temperature, catalyst) critically influence yields. For example, using acetic acid as a solvent in multicomponent reactions (e.g., with phthalic anhydride) improves cyclization efficiency (yields >80%) . Microwave-assisted synthesis reduces reaction time by 60–70% compared to conventional reflux .
Q. How to resolve contradictions in biological activity data across analogs?
- Methodological Answer : Discrepancies often arise from differences in substituent positioning or assay protocols. For instance, 6-(2'-alkoxyphenyl) analogs exhibit higher antibacterial activity than 4-chlorophenyl derivatives due to enhanced lipophilicity . Statistical meta-analysis (e.g., ANOVA) and standardized MIC (Minimum Inhibitory Concentration) protocols are recommended for cross-study comparisons .
Q. What computational methods support the design of triazolo-thiadiazine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection. Molecular docking (e.g., with PDB: 1JIJ for E. coli DNA gyrase) identifies binding interactions for SAR refinement .
Q. How does the crystal packing of triazolo-thiadiazines influence physicochemical properties?
- Methodological Answer : SC-XRD data reveal that intermolecular π-π stacking (e.g., between phenyl rings) and hydrogen bonding (N–H···S) enhance thermal stability. For example, analogs with 4-fluorophenyl groups exhibit higher melting points (>250°C) due to tighter packing .
Q. What strategies are used to synthesize salts of triazolo-thiadiazine carboxylic acids?
- Methodological Answer : Salts are formed via acid-base reactions. For 6-(2,6-dichlorophenyl)-3-(3-methyl-pyrazolyl)-thiadiazine-7-carboxylic acid, inorganic salts (Na⁺, K⁺) are prepared in ethanol, while organic salts (e.g., morpholinium) require reflux in THF . Purity is confirmed via HPLC (C18 column, MeOH:H₂O = 70:30) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
